N-Butyl-N-(4-hydroxybutyl)nitrosamine - 3817-11-6

N-Butyl-N-(4-hydroxybutyl)nitrosamine

Catalog Number: EVT-302058
CAS Number: 3817-11-6
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a chemical compound classified as an N-nitrosamine. It is a potent carcinogen primarily used in scientific research to induce urinary bladder cancer in experimental animal models [, , , , , , ]. BBN's target organ specificity, short tumor latency period, and ability to induce tumors that closely resemble human bladder cancer make it valuable for studying bladder cancer development and potential preventative or therapeutic strategies [, , ].

Molecular Structure Analysis

The molecular structure of BBN consists of a butyl group and a 4-hydroxybutyl group attached to a nitrosamine functional group (-N=O). While the papers do not delve into detailed structural analysis, the structure plays a critical role in its metabolic activation and carcinogenic potential [].

Chemical Reactions Analysis

BBN undergoes metabolic activation in the liver, primarily through cytochrome P450-mediated oxidation []. This process generates N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), a proximate carcinogen that is excreted in the urine and accumulates in the bladder [, , , ].

Mechanism of Action

BBN's carcinogenicity stems from BCPN's interaction with DNA in bladder epithelial cells [, ]. BCPN can alkylate DNA, leading to mutations and genomic instability that contribute to tumor development [, ].

Applications
  • Bladder Carcinogenesis Models: BBN serves as a crucial tool for establishing animal models of bladder cancer. Its selective induction of bladder tumors in rodents like rats and mice allows researchers to investigate various aspects of bladder cancer development, progression, and metastasis [, , , , , , ].
  • Evaluation of Chemopreventive Agents: By inducing bladder tumors in animals, BBN facilitates the evaluation of potential chemopreventive agents. Researchers can assess the efficacy of various compounds in preventing or delaying tumor formation by comparing the incidence, multiplicity, and severity of bladder tumors in BBN-treated animals with and without the chemopreventive agent [, , , , , , ].
  • Investigation of Molecular Mechanisms: BBN-induced bladder cancer models enable researchers to study the molecular mechanisms underlying bladder carcinogenesis. By analyzing changes in gene expression, protein levels, and cellular signaling pathways in BBN-treated animals, researchers gain valuable insights into the complex processes driving tumor development [, , , , ].
  • Assessment of Promoting Agents: BBN plays a vital role in two-stage and multistage models of bladder carcinogenesis, where it is used as an initiating agent. After BBN initiation, researchers administer various suspected promoting agents to assess their ability to enhance tumor development. By comparing the incidence and multiplicity of bladder tumors in BBN-initiated animals with and without the promoting agent, researchers can identify and characterize substances that contribute to tumor promotion [, , , , , , , ].
  • Study of Age-Related Susceptibility: Researchers have used BBN to investigate the influence of age on bladder cancer development. By comparing the tumorigenic responses of animals of different ages to BBN treatment, researchers can understand how age-related factors affect susceptibility to bladder cancer [].

N-Butyl-N-(3-carboxypropyl)nitrosamine

Compound Description: N-Butyl-N-(3-carboxypropyl)nitrosamine is a major urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine in rats. It has been shown to be directly mutagenic without requiring metabolic activation. Like N-butyl-N-(4-hydroxybutyl)nitrosamine, it specifically induces urinary bladder tumors in rats.

Relevance: N-Butyl-N-(3-carboxypropyl)nitrosamine is a key metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine and is believed to be responsible for the organ-specific carcinogenicity of the parent compound to the urinary bladder. Structurally, it differs from N-butyl-N-(4-hydroxybutyl)nitrosamine by the oxidation of the terminal hydroxyl group to a carboxylic acid.

N-Butyl-N-(3-formylpropyl)nitrosamine

Compound Description: N-Butyl-N-(3-formylpropyl)nitrosamine is a proposed intermediate metabolite in the metabolic pathway of N-butyl-N-(4-hydroxybutyl)nitrosamine. It is rapidly oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine by aldehyde dehydrogenase in the liver.

Relevance: This compound is structurally similar to both N-butyl-N-(4-hydroxybutyl)nitrosamine and N-butyl-N-(3-carboxypropyl)nitrosamine, differing in the oxidation state of the terminal carbon on the butyl chain. Although it has not been directly identified as a metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine in vivo, its rapid oxidation to N-butyl-N-(3-carboxypropyl)nitrosamine suggests its involvement in the metabolic activation pathway.

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)

Compound Description: N-Ethyl-N-(4-hydroxybutyl)nitrosamine is structurally analogous to N-butyl-N-(4-hydroxybutyl)nitrosamine, with an ethyl group replacing the butyl group attached to the nitrosamine nitrogen. It acts as a carcinogen in the multistage model of urinary bladder carcinogenesis in rats.

N-Butyl-N-(3-carboxypropyl)nitrosamine glucuronide

Compound Description: This compound is a glucuronide conjugate of N-butyl-N-(3-carboxypropyl)nitrosamine, a major urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine.

N-Butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine

Compound Description: This compound is a minor urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine, formed by beta-oxidation of the principal metabolite N-butyl-N-(3-carboxypropyl)nitrosamine.

N-Butyl-N-(carboxymethyl)nitrosamine

Compound Description: This compound is a minor urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine, resulting from further beta-oxidation of N-butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine.

N-Butyl-N-(2-oxopropyl)nitrosamine

Compound Description: This compound represents another minor urinary metabolite in the metabolic breakdown pathway of N-butyl-N-(4-hydroxybutyl)nitrosamine. It is formed via beta-oxidation from N-butyl-N-(carboxymethyl)nitrosamine.

Alkyl Homologs of N-Butyl-N-(4-hydroxybutyl)nitrosamine

Compound Description: This category includes a series of compounds where the butyl group attached to the nitrosamine nitrogen in N-butyl-N-(4-hydroxybutyl)nitrosamine is replaced with other alkyl groups like methyl, ethyl, propyl, pentyl, and tert-butyl.

Relevance: Studying these analogs helps to understand the relationship between the structure of the alkyl chain and the carcinogenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine. The research suggests that while the length of the alkyl chain might affect the potency, the organ-specific carcinogenicity towards the urinary bladder is generally maintained.

Properties

CAS Number

3817-11-6

Product Name

N-Butyl-N-(4-hydroxybutyl)nitrosamine

IUPAC Name

N-butyl-N-(4-hydroxybutyl)nitrous amide

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h11H,2-8H2,1H3

InChI Key

DIKPQFXYECAYPC-UHFFFAOYSA-N

SMILES

CCCCN(CCCCO)N=O

Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

Synonyms

Butylbutanolnitrosamine
Butylhydroxybutylnitrosamine
N Nitrosobutyl 4 hydroxybutylamine
N-Butyl-N-(4-hydroxybutyl)nitrosamine
N-Nitroso-N-butyl-(4-hydroxybutyl)amine
N-Nitrosobutyl-4-hydroxybutylamine

Canonical SMILES

CCCCN(CCCCO)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.